molecular formula C4H6ClN3O3 B1408305 (3-Hydroxy-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride CAS No. 1987045-87-3

(3-Hydroxy-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride

Cat. No.: B1408305
CAS No.: 1987045-87-3
M. Wt: 179.56 g/mol
InChI Key: FVAGMRSGWPSGNY-UHFFFAOYSA-N
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Description

(3-Hydroxy-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method reported involves a metal-free process under flow conditions, which is atom economical, highly selective, and environmentally benign . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the triazole ring.

Industrial Production Methods

In industrial settings, the production of (3-Hydroxy-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride may involve continuous flow processes that allow for large-scale synthesis. These methods are designed to be efficient and sustainable, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the triazole ring or other functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

(3-Hydroxy-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Hydroxy-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups and the potential for diverse chemical modifications. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(5-oxo-1H-1,2,4-triazol-2-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3.ClH/c8-3(9)1-7-2-5-4(10)6-7;/h2H,1H2,(H,6,10)(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAGMRSGWPSGNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NN1CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Hydroxy-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride
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(3-Hydroxy-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride
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(3-Hydroxy-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride

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